molecular formula C16H20N4 B079613 Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)- CAS No. 14549-71-4

Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-

Cat. No. B079613
CAS RN: 14549-71-4
M. Wt: 268.36 g/mol
InChI Key: MMZWSFMMDAKAIS-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-, commonly known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PAPP is a heterocyclic compound that contains a pyridine ring and a p-tolyl group.

Mechanism Of Action

The mechanism of action of PAPP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. PAPP has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activation of nuclear factor kappa B, a signaling pathway involved in the regulation of inflammation and immune response.

Biochemical And Physiological Effects

PAPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PAPP has also been shown to inhibit the growth and migration of cancer cells. Additionally, PAPP has been shown to reduce inflammation and oxidative stress in various cell types.

Advantages And Limitations For Lab Experiments

One of the advantages of using PAPP in lab experiments is its high purity and stability. PAPP can be synthesized with high purity, and it is stable under various conditions. Additionally, PAPP has been shown to exhibit low toxicity in various cell types. However, one of the limitations of using PAPP in lab experiments is its high cost. PAPP is a complex compound that requires multiple synthesis steps, which can make it expensive to produce.

Future Directions

There are several future directions for the study of PAPP. One area of research is the development of PAPP-based cancer therapies. PAPP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the investigation of PAPP as a potential treatment for neurodegenerative diseases. PAPP has been shown to have neuroprotective effects in vitro, and further research is needed to determine its potential therapeutic value in vivo. Additionally, future research could focus on the optimization of the synthesis method for PAPP, with the goal of reducing its cost and increasing its yield.

Synthesis Methods

PAPP can be synthesized through a multistep process involving the reaction of 4-chlorotoluene with 3-aminopyridine, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps. This synthesis method has been optimized, and the purity and yield of PAPP can be increased through various modifications.

Scientific Research Applications

PAPP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. PAPP has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, PAPP has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.

properties

CAS RN

14549-71-4

Product Name

Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

4-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C16H20N4/c1-13-2-4-14(5-3-13)19-8-10-20(11-9-19)16-6-7-18-12-15(16)17/h2-7,12H,8-11,17H2,1H3

InChI Key

MMZWSFMMDAKAIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N

Other CAS RN

14549-71-4

synonyms

4-[4-(4-Methylphenyl)-1-piperazinyl]-3-pyridinamine

Origin of Product

United States

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